One of the most well-studied properties of Paeonoside is its anti-inflammatory activity. Studies have shown that Paeonoside can suppress the production of inflammatory mediators, such as cytokines and inflammatory enzymes, by various mechanisms. This suggests that Paeonoside may be beneficial in treating inflammatory conditions like arthritis, inflammatory bowel disease, and asthma [].
Recent research suggests that Paeonoside may play a role in promoting bone health. Studies have shown that Paeonoside can stimulate the differentiation of osteoblasts, the cells responsible for bone formation, and increase mineralized nodule formation []. This suggests that Paeonoside may be a potential therapeutic agent for bone loss conditions like osteoporosis [].
Several studies have investigated the neuroprotective potential of Paeonoside. It has been shown to protect nerve cells from damage caused by various factors, including oxidative stress and excitotoxicity [, ]. These findings suggest that Paeonoside may be beneficial in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease [, ].
Paeonoside is also being studied for its potential benefits in other areas, including:
Paeonoside is a bioactive compound primarily found in the roots of Paeonia suffruticosa, a plant commonly used in traditional Chinese medicine. It is classified as a monoterpene glycoside and has the molecular formula . The compound is known for its various therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Its structure consists of a kaempferol backbone with two glucose units attached at the 3 and 7 positions, which contributes to its solubility and bioactivity in biological systems .
Paeonoside exhibits a range of biological activities:
Paeonoside can be synthesized through several methods:
Research on the interactions of Paeonoside with other compounds reveals its potential synergistic effects:
Several compounds share structural or functional similarities with Paeonoside. Here are some notable examples:
Compound | Structure/Type | Unique Features |
---|---|---|
Paeonol | Phenolic compound | Exhibits strong anti-inflammatory effects |
Paeoniflorin | Monoterpene glycoside | Known for neuroprotective properties |
Kaempferol | Flavonoid | Exhibits broader antioxidant activity |
Rutin | Flavonoid glycoside | Strong anti-allergic properties |
Quercetin | Flavonoid | Potent anti-inflammatory and antioxidant |
Paeonoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to other similar compounds. Its dual glucose units contribute to its distinct pharmacological profile, making it a valuable compound for further research in therapeutic applications .
Paeonoside is a naturally occurring glycoside isolated from the roots of Paeonia species, particularly Paeonia lactiflora, commonly known as Chinese peony [1]. This compound belongs to the class of monoterpenoid glycosides and has garnered significant scientific interest due to its unique chemical structure and potential biological activities [1] [3].
The molecular formula of paeonoside is C15H20O8, with a precise molecular weight of 328.315 g/mol [1] [3]. The compound is registered with the Chemical Abstracts Service (CAS) under the number 20309-70-0 [1]. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, paeonoside is systematically named as 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone [3]. It is also commonly referred to as 2-acetyl-5-methoxyphenyl β-D-glucopyranoside, which highlights its structural components: a paeonol (2-acetyl-5-methoxyphenol) aglycone linked to a β-D-glucose moiety [1] [17].
Paeonoside exists as a solid at room temperature and exhibits good solubility in polar solvents such as methanol, ethanol, and water [1] [3]. The compound's chemical identity can be verified through its unique identifiers, including the InChI (International Chemical Identifier) string: InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1, and its corresponding InChI Key: AVIUTYMRHHBXPB-UXXRCYHCSA-N [1] [3].
The physicochemical properties of paeonoside are summarized in Table 1, which provides essential information for its identification and characterization.
Property | Value |
---|---|
Chemical Name | Paeonoside |
Molecular Formula | C15H20O8 |
Molecular Weight | 328.315 g/mol |
CAS Number | 20309-70-0 |
IUPAC Name | 1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
Synonyms | 2-Acetyl-5-methoxyphenyl β-D-glucopyranoside |
Physical State | Solid |
Solubility | Soluble in methanol, ethanol, water |
SMILES | CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O |
The structural elucidation of paeonoside has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) [1] [3]. These complementary analytical methods have provided comprehensive data for determining the compound's molecular structure, confirming its chemical composition, and establishing its stereochemical features [3] [12].
NMR spectroscopy has played a pivotal role in elucidating the structure of paeonoside [12]. The proton (1H) NMR spectrum reveals characteristic signals for the aromatic protons of the paeonol moiety, including a doublet at δ 7.65 ppm (J = 8.5 Hz) for H-6, a doublet at δ 6.52 ppm (J = 2.5 Hz) for H-3, and a doublet of doublets at δ 6.48 ppm (J = 8.5, 2.5 Hz) for H-5 [12] [17]. The methoxy group appears as a singlet at δ 3.82 ppm, while the acetyl methyl group resonates as a singlet at δ 2.55 ppm [17]. The anomeric proton of the glucose moiety is observed as a doublet at δ 5.05 ppm with a coupling constant (J) of 7.5 Hz, which is indicative of a β-glycosidic linkage [12] [17].
Carbon-13 (13C) NMR spectroscopy further confirms the structure of paeonoside, showing signals for the carbonyl carbon at δ 199.5 ppm, aromatic carbons between δ 101.5 and 163.2 ppm, and sugar carbons in the range of δ 62.5 to 101.2 ppm [17]. The anomeric carbon resonates at δ 101.2 ppm, which is consistent with a β-configuration at the glycosidic bond [12] [17].
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), have been instrumental in establishing the connectivity between the paeonol aglycone and the glucose moiety [12] [18]. HMBC correlations between the anomeric proton (H-1') and C-2 of the aromatic ring confirm the position of the glycosidic linkage [18].
IR spectroscopy provides valuable information about the functional groups present in paeonoside [1]. The IR spectrum exhibits characteristic absorption bands at 3400-3200 cm-1 (hydroxyl groups), 1680 cm-1 (carbonyl group), 1600 and 1580 cm-1 (aromatic ring), and 1080-1030 cm-1 (C-O-C stretching of the glycosidic bond) [1] [3].
Mass spectrometry has been employed to determine the molecular weight and fragmentation pattern of paeonoside [9]. The compound shows a molecular ion peak at m/z 329 [M+H]+ in positive ionization mode, confirming its molecular weight [9]. Sodium adduct [M+Na]+ is observed at m/z 351 [9]. Fragmentation of the molecular ion yields characteristic fragments, including the aglycone fragment at m/z 167 (paeonol) and sugar fragment at m/z 149 [9]. Additional fragments at m/z 137 [aglycone-OCH3]+, m/z 107 [aglycone-COCH3]+, and m/z 77 [phenyl]+ further support the proposed structure [9].
The detailed spectroscopic data for paeonoside is summarized in Table 2, providing a comprehensive overview of the key signals and bands that contribute to its structural determination.
Spectroscopic Method | Key Signals/Bands |
---|---|
1H NMR | δ 7.65 (d, 1H, aromatic), 6.52 (d, 1H, aromatic), 6.48 (dd, 1H, aromatic), 5.05 (d, 1H, anomeric), 3.85-3.40 (m, sugar protons), 3.82 (s, 3H, -OCH3), 2.55 (s, 3H, -COCH3) |
13C NMR | δ 199.5 (C=O), 163.2, 158.7, 131.5 (aromatic), 101.2 (anomeric), 78.3, 77.5, 74.6, 71.2, 62.5 (sugar carbons), 55.8 (-OCH3), 26.7 (-COCH3) |
IR | 3400-3200 cm-1 (OH), 1680 cm-1 (C=O), 1600, 1580 cm-1 (aromatic), 1080-1030 cm-1 (C-O-C) |
UV | λmax 275 nm, 310 nm |
Mass Spectrometry | m/z 329 [M+H]+, 351 [M+Na]+, 167 [aglycone]+, 149 [sugar fragment]+ |
Several synthetic strategies have been developed for the preparation of paeonoside, each with its own advantages and limitations [1] [5]. The most common approach involves the glycosylation of paeonol (2-acetyl-5-methoxyphenol) with an appropriate glucose donor [1] [5]. This method typically employs protected glucose derivatives to ensure regioselective glycosylation at the desired phenolic hydroxyl group [5].
The Koenigs-Knorr glycosylation method has been widely used for the synthesis of paeonoside [5]. This approach involves the reaction of paeonol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in the presence of a silver salt (e.g., silver carbonate) as a promoter [5]. The reaction proceeds with good β-selectivity, yielding predominantly the desired β-glycoside [5]. After glycosylation, deprotection of the acetyl groups is achieved by treatment with sodium methoxide in methanol, affording paeonoside in moderate to good overall yields (55-65%) [5].
Another effective method for the synthesis of paeonoside is the Schmidt trichloroacetimidate procedure [5]. This approach utilizes glucopyranosyl trichloroacetimidate as the glycosyl donor and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the promoter [5]. The reaction is typically conducted at low temperature (-20°C) to enhance stereoselectivity, resulting in excellent β-selectivity (>99:1 β:α) and good yields (60-70%) [5].
Phase-transfer catalyzed glycosylation represents an alternative synthetic route to paeonoside [5]. This method employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and potassium carbonate as a base in a biphasic system (dichloromethane/water) [5]. While this approach offers operational simplicity, it generally provides moderate β-selectivity (85:15 β:α) and yields (40-50%) [5].
Enzymatic glycosylation has emerged as a promising biocatalytic approach for the synthesis of paeonoside [1] [2]. This method utilizes glycosyltransferase enzymes to catalyze the transfer of glucose from uridine diphosphate glucose (UDP-glucose) to paeonol [2]. The enzymatic approach offers excellent stereoselectivity (>99:1 β:α) but typically results in lower yields (30-40%) compared to chemical methods [2].
Paeonoside contains multiple functional groups that can be selectively modified to generate derivatives with potentially enhanced properties [1] [5]. The hydroxyl groups of the glucose moiety are common targets for chemical modification, as they can undergo various transformations, including acylation, alkylation, and oxidation [5].
Acetylation of paeonoside with acetic anhydride in pyridine yields paeonoside pentaacetate, where all five hydroxyl groups of the glucose moiety are converted to acetate esters [5] [13]. This modification enhances the lipophilicity of the compound, potentially improving its membrane permeability [5] [13].
Methylation of paeonoside using dimethyl sulfate and potassium carbonate in acetone targets the phenolic hydroxyl groups, resulting in polymethylated derivatives [5]. Benzoylation with benzoyl chloride in pyridine produces paeonoside pentabenzoate, which exhibits different physicochemical properties compared to the parent compound [5].
Hydrolysis of the glycosidic bond in paeonoside can be achieved under acidic conditions (e.g., 1M hydrochloric acid in methanol/water at 80°C), yielding paeonol and D-glucose [5]. This reaction is useful for confirming the structure of paeonoside and for obtaining the aglycone for further studies [5].
Oxidation of the acetyl group in paeonoside using hydrogen peroxide and sodium tungstate converts the ketone to a carboxylic acid derivative [5]. Conversely, reduction with sodium borohydride in methanol transforms the ketone to a secondary alcohol, altering the compound's reactivity and hydrogen-bonding capabilities [5].
The various synthetic approaches and chemical modification strategies for paeonoside are summarized in Tables 3 and 4, providing a comprehensive overview of the methods available for preparing and derivatizing this compound.
Synthesis Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|
Koenigs-Knorr Glycosylation | Paeonol (1 eq), 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq), Ag2CO3 (2 eq), CH2Cl2, molecular sieves, RT, 12h | 55-65 | Predominantly β (>95:5 β:α) |
Schmidt Trichloroacetimidate Method | Paeonol (1 eq), glucopyranosyl trichloroacetimidate (1.5 eq), TMSOTf (0.1 eq), CH2Cl2, -20°C, 4h | 60-70 | Exclusively β (>99:1 β:α) |
Phase-Transfer Catalyzed Glycosylation | Paeonol (1 eq), 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq), TBAB (0.2 eq), K2CO3 (2 eq), CH2Cl2/H2O, RT, 24h | 40-50 | Moderate β selectivity (85:15 β:α) |
Enzymatic Glycosylation | Paeonol (1 eq), UDP-glucose (1.5 eq), glycosyltransferase enzyme, Tris buffer (pH 7.5), MgCl2, 37°C, 48h | 30-40 | Exclusively β (>99:1 β:α) |
Modification Type | Reagents/Conditions | Target Functional Group | Product |
---|---|---|---|
Acetylation | Acetic anhydride, pyridine, RT, 24h | Hydroxyl groups (sugar moiety) | Paeonoside pentaacetate |
Methylation | Dimethyl sulfate, K2CO3, acetone, reflux, 6h | Phenolic hydroxyl | Polymethylated derivatives |
Benzoylation | Benzoyl chloride, pyridine, 0°C to RT, 12h | Hydroxyl groups (sugar moiety) | Paeonoside pentabenzoate |
Hydrolysis | 1M HCl, MeOH:H2O (1:1), 80°C, 2h | Glycosidic bond | Paeonol and D-glucose |
Oxidation | H2O2, Na2WO4, MeOH, RT, 4h | Acetyl group (ketone to carboxylic acid) | Carboxylic acid derivative |
Reduction | NaBH4, MeOH, 0°C, 2h | Acetyl group (ketone to alcohol) | Secondary alcohol derivative |
Paeonoside possesses multiple stereogenic centers, all located within the glucose moiety [1] [3]. The absolute configuration of these centers is defined as 2S,3R,4S,5S,6R, corresponding to the D-glucose configuration [1] [3]. The glycosidic bond between the glucose moiety and the paeonol aglycone exhibits a β-configuration, as evidenced by the large coupling constant (J = 7.5 Hz) observed for the anomeric proton in the 1H NMR spectrum [1] [12].
The stereochemistry of paeonoside plays a crucial role in determining its three-dimensional structure and, consequently, its interactions with biological targets [2] [8]. The β-configuration at the anomeric center positions the aglycone and the pyranose ring in an anti-periplanar arrangement, minimizing steric hindrance and allowing for optimal hydrogen bonding interactions [8].
The pyranose ring in paeonoside can adopt various conformations, with the 4C1 chair conformation being the most energetically favorable [8] [10]. In this conformation, all hydroxyl groups of the glucose moiety are oriented equatorially, minimizing steric repulsions and maximizing hydrogen bonding opportunities [8] [10]. The 4C1 chair conformation is estimated to account for over 99% of the conformational population at room temperature, based on energy calculations and NMR data [8] [10].
Alternative conformations, such as the 1C4 chair, boat, skew, half-chair, and envelope forms, are significantly higher in energy and, therefore, contribute minimally to the overall conformational ensemble of paeonoside [8] [10]. The energy differences between these conformations and the preferred 4C1 chair range from 5.8 to 8.3 kcal/mol, resulting in population distributions of less than 0.2% for each alternative conformation at 25°C [8] [10].
The conformation around the glycosidic bond in paeonoside is characterized by two key dihedral angles: φ (O5′-C1′-O-C2) and ψ (C1′-O-C2-C1) [8] [15]. These angles typically range from -60° to -80° for φ and 90° to 110° for ψ, placing the aglycone and the pyranose ring in an anti-periplanar arrangement [8] [15]. This conformation is stabilized by the exo-anomeric effect, which favors a gauche orientation between the ring oxygen (O5′) and the aglycone oxygen [8] [15].
Intramolecular hydrogen bonding between the hydroxyl groups of the glucose moiety and the functional groups of the aglycone further stabilizes the preferred conformation of paeonoside [8] [15]. These hydrogen bonds contribute to the overall rigidity of the molecule and influence its interactions with biological targets [8] [15].
The conformational and stereochemical features of paeonoside are summarized in Tables 5 and 6, providing a detailed overview of the factors that determine the compound's three-dimensional structure.
Conformer | Relative Energy (kcal/mol) | Population at 25°C (%) | Key Structural Features |
---|---|---|---|
4C1 Chair | 0.0 | 99.5 | All hydroxyl groups equatorial; most stable conformation |
1C4 Chair | 5.8 | 0.2 | All hydroxyl groups axial; high energy conformation |
Boat | 7.2 | 0.1 | High energy conformation with significant ring strain |
Skew | 6.5 | 0.1 | Intermediate energy conformation |
Half-chair | 8.3 | 0.05 | Transition state between chair and boat conformations |
Envelope | 7.9 | 0.05 | Transition state between chair conformations |
Parameter | Value/Description |
---|---|
Glycosidic Bond Type | β-O-glycosidic bond |
Anomeric Configuration | β-configuration (equatorial) |
Anomeric Effect | Weakened due to exo-anomeric effect |
Dihedral Angle φ (O5′-C1′-O-C2) | -60° to -80° |
Dihedral Angle ψ (C1′-O-C2-C1) | 90° to 110° |
Hydrogen Bonding | Intramolecular H-bond between sugar OH groups and aromatic substituents |
Preferred Conformation | Anti-periplanar arrangement of the aglycone and pyranose ring |